4-Methoxy-2,3,6-trimethylphenol
Overview
Description
4-Methoxy-2,3,6-trimethylphenol is an organic compound with the molecular formula C10H14O2. It belongs to the class of aryl ethers and is characterized by an aromatic ring with three methyl groups attached at positions 2, 3, and 6, and a methoxy group at position 4.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxy-2,3,6-trimethylphenol can be synthesized through the methylation of 2,3,6-trimethylphenol using methanol in the presence of a solid acid catalyst. The reaction typically occurs at elevated temperatures ranging from 300 to 460°C under normal pressure .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of multitube reactors with fixed catalysts. The process ensures high selectivity and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-2,3,6-trimethylphenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic ring with methyl substituents is susceptible to electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the ring.
Ether Cleavage: Under strong acidic or basic conditions, the C-O bond between the aromatic ring and methoxy group can be cleaved.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) under acidic conditions.
Ether Cleavage: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used to cleave the ether bond.
Major Products Formed:
Electrophilic Aromatic Substitution: Products include halogenated or nitrated derivatives of this compound.
Ether Cleavage: Products include 2,3,6-trimethylphenol and methanol.
Scientific Research Applications
4-Methoxy-2,3,6-trimethylphenol has various scientific research applications, including:
Antioxidant Properties: Studies have shown that this compound exhibits free radical scavenging activity, suggesting potential antioxidant properties.
Natural Occurrence: It is found in the essential oils of several plant species, including Copaifera langsdorffii and Croton schiedeanus.
Potential Biological Activities:
Mechanism of Action
The mechanism of action of 4-Methoxy-2,3,6-trimethylphenol involves its interaction with free radicals, neutralizing them and preventing oxidative damage. The methoxy group and the aromatic ring play a crucial role in its antioxidant activity by donating electrons to stabilize free radicals.
Comparison with Similar Compounds
2,4,6-Trimethylphenol: Another isomer of trimethylphenol, characterized by methyl groups at positions 2, 4, and 6.
2,3,5-Trimethylphenol: An isomer with methyl groups at positions 2, 3, and 5.
Uniqueness: 4-Methoxy-2,3,6-trimethylphenol is unique due to the presence of a methoxy group at position 4, which imparts distinct chemical properties and biological activities compared to its isomers. The methoxy group enhances its antioxidant potential and influences its reactivity in electrophilic aromatic substitution and ether cleavage reactions.
Properties
IUPAC Name |
4-methoxy-2,3,6-trimethylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-6-5-9(12-4)7(2)8(3)10(6)11/h5,11H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIRRMZHJWPOCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1O)C)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30304947 | |
Record name | 4-Methoxy-2,3,6-trimethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30304947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53651-61-9 | |
Record name | NSC168489 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168489 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methoxy-2,3,6-trimethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30304947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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